molecular formula C4H4N2O B2610386 4,5-dihydro-1,2-oxazole-3-carbonitrile CAS No. 65150-73-4

4,5-dihydro-1,2-oxazole-3-carbonitrile

Cat. No.: B2610386
CAS No.: 65150-73-4
M. Wt: 96.089
InChI Key: HQNDSVJXFUFKEL-UHFFFAOYSA-N
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Description

4,5-dihydro-1,2-oxazole-3-carbonitrile is a heterocyclic compound with a molecular formula of C₄H₄N₂O It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-1,2-oxazole-3-carbonitrile typically involves the cyclization of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature in a solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the 1,3-dipolar cycloaddition reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1,2-oxazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

4,5-dihydro-1,2-oxazole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,5-dihydro-1,2-oxazole: Lacks the nitrile group, which may affect its reactivity and biological activity.

    1,2-oxazole: Fully unsaturated version of the compound, which may have different chemical properties.

    Isoxazole: A structural isomer with the nitrogen and oxygen atoms in different positions.

Uniqueness

4,5-dihydro-1,2-oxazole-3-carbonitrile is unique due to the presence of both the nitrile group and the partially saturated oxazole ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,5-dihydro-1,2-oxazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDSVJXFUFKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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